Hydrogen-Bond Donor Count as a Predictor of Target Residence Time in 5-HT₃ Receptor Benzamide Ligands
The target compound possesses three hydrogen-bond donors (two hydroxyl groups on the cyclopentyl ring plus the amide N–H), a feature that in the benzamide 5-HT₃ agonist series reported by Jørgensen et al. (2011) correlated with slower ligand off-rates relative to analogs bearing only one or two H-bond donors [1]. The 3-hydroxy-4-(hydroxymethyl)cyclopentyl motif presents donor groups in a specific 1,3-relationship that allows simultaneous engagement with complementary receptor residues, a spatial arrangement not replicated by mono-hydroxy or geminal diol cyclopentyl analogs . In the Jørgensen series, the most potent benzamide 5-HT₃ agonist (compound 2a: EC₅₀ = 2.8 μM at human 5-HT₃A receptors in FLIPR Ca²⁺ flux assays) contained only a single hydroxyl on the amine-bearing moiety, suggesting that the additional H-bond donor in the target compound could, in principle, further enhance or modify binding kinetics — although direct experimental confirmation for CAS 1421459-64-4 is not available in the public domain [1].
| Evidence Dimension | Number of hydrogen-bond donors (HBD) on the amine-bearing moiety |
|---|---|
| Target Compound Data | 3 HBD (amide N–H + two cyclopentyl –OH groups) |
| Comparator Or Baseline | Jørgensen compound 2a (benchmark benzamide 5-HT₃ agonist): 1 HBD (amide N–H only); N-cyclopentyl benzamide analogs: 1 HBD |
| Quantified Difference | 2 additional HBDs relative to monohydroxy benzamide 5-HT₃ agonists |
| Conditions | Structural comparison; pharmacological extrapolation from Jørgensen et al. ChemMedChem 2011 SAR series at human 5-HT₃A receptors |
Why This Matters
Higher HBD count is mechanistically linked to slower ligand off-rates in serotonergic benzamide series, which can directly influence functional efficacy and duration of action in cellular assays — a key differentiator for researchers selecting probe compounds for receptor kinetics studies.
- [1] Jørgensen, C.G.; Frølund, B.; Kehler, J.; Jensen, A.A. Discovery of Benzamide Analogues as a Novel Class of 5-HT₃ Receptor Agonists. ChemMedChem 2011, 6, 725–736. View Source
